molecular formula C18H22N4O B5952225 [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone

[4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone

Cat. No.: B5952225
M. Wt: 310.4 g/mol
InChI Key: XTIPDRGLUTWNOE-UHFFFAOYSA-N
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Description

[4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring linked to a phenylmethanone group, with a methylamino-substituted pyridine moiety. Its intricate structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone typically involves multiple steps, starting with the preparation of the key intermediates. The final step often involves the formation of the phenylmethanone group via Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Scientific Research Applications

Chemistry

In chemistry, [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis .

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Medicine

In medicine, derivatives of this compound are being explored for their potential to treat diseases such as cancer and neurological disorders. Its ability to modulate specific molecular pathways is of particular interest .

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties contribute to the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking . The specific pathways affected depend on the biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[[2-(Methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the methylamino-pyridine moiety enhances its ability to interact with biological targets, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

[4-[[2-(methylamino)pyridin-3-yl]methyl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-19-17-16(8-5-9-20-17)14-21-10-12-22(13-11-21)18(23)15-6-3-2-4-7-15/h2-9H,10-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIPDRGLUTWNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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